(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate
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Overview
Description
(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate is an organic compound that belongs to the family of sulfonates. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The exact mechanism of action of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate is not fully understood. However, it is believed to act as a nucleophile and react with electrophiles, leading to the formation of sulfonate derivatives of other compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate is its potential applications in organic synthesis. It is also relatively easy to synthesize and handle in the laboratory. However, its limited solubility in water can be a limitation in certain experiments.
Future Directions
There are several future directions for the research and development of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate. One potential direction is the synthesis of new derivatives with improved properties and potential applications. Another direction is the investigation of its antibacterial activity against a wider range of bacterial strains. Additionally, its potential applications in the field of medicinal chemistry can be explored further.
Conclusion:
In conclusion, this compound is a unique compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate can be achieved by several methods. One of the most common methods is the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-bromophenol in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromoanisole with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base.
Scientific Research Applications
(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a reagent in organic synthesis, especially in the synthesis of biologically active compounds. It is also used in the preparation of sulfonate derivatives of other compounds.
Properties
IUPAC Name |
(2-bromophenyl) 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO4S/c1-18-12-7-6-9(15)8-13(12)20(16,17)19-11-5-3-2-4-10(11)14/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFXAFJTPOSUBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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